

Technical Support Center: J-104129 Fumarate

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Compound of Interest		
Compound Name:	J-104129	
Cat. No.:	B15574322	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with essential information for working with **J-104129** fumarate, a potent and selective M3 muscarinic receptor antagonist.

Frequently Asked Questions (FAQs)

- 1. What is **J-104129** fumarate?
- **J-104129** fumarate is a potent and selective antagonist for the M3 muscarinic acetylcholine receptor.[1][2] It exhibits approximately 120-fold selectivity for the M3 receptor over the M2 receptor.[1][2] Its chemical name is $(\alpha R)-\alpha$ -Cyclopentyl- α -hydroxy-N-[1-(4-methyl-3-pentenyl)-4-piperidinyl]benzeneacetamide fumarate.[1]
- 2. What is the mechanism of action of **J-104129** fumarate?
- **J-104129** fumarate functions as a competitive antagonist at M3 muscarinic receptors.[3] By blocking the binding of acetylcholine, it inhibits the downstream signaling pathways activated by this receptor. The M3 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 protein.[1][4] Activation of this pathway leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC).[4] **J-104129** fumarate blocks these downstream effects by preventing the initial receptor activation.
- 3. What are the primary research applications for **J-104129** fumarate?



- **J-104129** fumarate is primarily used in research to study the role of the M3 muscarinic receptor in various physiological processes. Given its high selectivity, it is a valuable tool for dissecting the specific functions of the M3 receptor subtype. A key application is in the study of airway smooth muscle contraction, and it has been shown to inhibit acetylcholine-induced bronchoconstriction.[4] This makes it a relevant compound for research into obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD).[3][4]
- 4. How should I store and handle **J-104129** fumarate?
- **J-104129** fumarate should be stored at +4°C.[1] It is supplied as a powder.[5] For preparing stock solutions, it is soluble in DMSO (up to 100 mM) and ethanol (up to 50 mM).[1][2]

Troubleshooting Guide



Troubleshooting & Optimization

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Issue	Potential Cause	Suggested Solution
Low or no antagonist activity observed	Incorrect dosage/concentration: The concentration of J-104129 fumarate may be too low to effectively compete with the agonist.	Perform a dose-response curve to determine the optimal inhibitory concentration for your specific experimental setup.
Compound degradation: Improper storage or handling may have led to the degradation of the compound.	Ensure the compound has been stored correctly at +4°C and protected from light and moisture. Prepare fresh stock solutions.	
Solubility issues: The compound may not be fully dissolved in the experimental buffer, leading to a lower effective concentration.	Ensure complete dissolution in the appropriate solvent (DMSO or ethanol) before further dilution in aqueous buffers. Note the maximum solubility in these solvents.[1][2]	
Unexpected physiological effects in in vivo models	Off-target effects: Although highly selective for M3 over M2 receptors, at high concentrations, J-104129 may interact with other muscarinic receptor subtypes or other unrelated receptors.	Use the lowest effective concentration and consider using additional, structurally different M3 antagonists to confirm that the observed effects are M3-mediated. Be aware of the known side effects of muscarinic antagonists, such as dry mouth, blurred vision, and urinary retention.[3][6]



Pharmacokinetic issues: The route of administration, absorption, distribution, metabolism, and excretion of the compound can influence its efficacy in vivo.

Review the available literature for appropriate routes of administration and dosage for your animal model. The oral administration in rats has been documented with an ED50 of 0.58 mg/kg for antagonizing ACh-induced bronchoconstriction.[4]

Variability between experiments

Inconsistent stock solution preparation: Variations in the preparation of stock solutions can lead to inconsistent results.

Prepare a large batch of stock solution, aliquot it, and store it appropriately to ensure consistency across multiple experiments. Be aware that the molecular weight can vary between batches due to hydration.[1][2]

Cell culture conditions: For in vitro experiments, variations in cell density, passage number, and serum concentration can affect receptor expression and signaling.

Standardize all cell culture parameters to minimize variability.

Data Presentation

Quantitative Data for **J-104129** Fumarate



Parameter	Species	Value	Receptor Subtype
Ki	Human	4.2 nM	M3
Human	19 nM	M1	
Human	490 nM	M2	-
КВ	Rat (trachea)	3.3 nM	M3
Rat (right atria)	170 nM	M2	
ED50	Rat (in vivo)	0.58 mg/kg	N/A (ACh-induced bronchoconstriction)

Data sourced from Tocris Bioscience and a 1999 publication in Bioorganic & Medicinal Chemistry.[1][2][4]

Experimental Protocols

While detailed, step-by-step protocols are highly specific to the experimental system, the following provides a general methodological framework based on published research.

In Vitro Assay: Inhibition of Acetylcholine-Induced Smooth Muscle Contraction (Isolated Rat Trachea)

- Tissue Preparation: Isolate the trachea from a euthanized rat and prepare tracheal ring segments.
- Organ Bath Setup: Mount the tracheal rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.
- Equilibration: Allow the tissues to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes).
- J-104129 Incubation: Add J-104129 fumarate to the organ bath at the desired concentration(s) and incubate for a predetermined time to allow for receptor binding.



- Agonist Challenge: Induce contraction by adding a cumulative concentration of acetylcholine (ACh).
- Data Acquisition: Record the isometric tension of the tracheal rings.
- Analysis: Construct concentration-response curves for ACh in the presence and absence of J-104129 to determine the KB value.

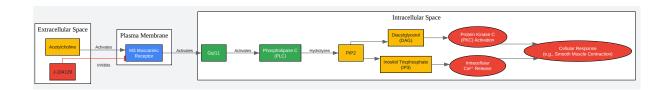
In Vivo Assay: Antagonism of Acetylcholine-Induced Bronchoconstriction in Anesthetized Rats

- Animal Preparation: Anesthetize the rats and cannulate the trachea for artificial ventilation.
 Insert a catheter into a carotid artery to monitor blood pressure and into a jugular vein for drug administration.
- Bronchoconstriction Measurement: Use a method to measure changes in airway resistance or lung compliance, such as a whole-body plethysmograph.
- **J-104129** Administration: Administer **J-104129** fumarate orally (p.o.) or via another desired route at various doses.
- Agonist Challenge: After a suitable time for drug absorption and distribution, induce bronchoconstriction by administering a standardized dose of acetylcholine intravenously.
- Data Analysis: Measure the inhibition of the ACh-induced bronchoconstrictor response at each dose of **J-104129** to calculate the ED50 value.

Mandatory Visualizations

Signaling Pathway of the M3 Muscarinic Receptor and Inhibition by J-104129



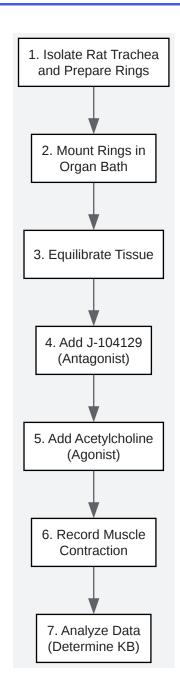


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Caption: M3 muscarinic receptor signaling cascade and its inhibition by J-104129.

Experimental Workflow: In Vitro Antagonism Assay





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Caption: General workflow for an in vitro smooth muscle contraction assay.

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